molecular formula C20H15ClN2 B11667201 N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine

N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine

Katalognummer: B11667201
Molekulargewicht: 318.8 g/mol
InChI-Schlüssel: GYVADWYDAKHFPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities. Quinoline derivatives are widely used in various fields, including medicine, chemistry, and industry, due to their unique chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine typically involves the reaction of 4-chloroaniline with 2-methylbenzo[h]quinoline under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 4-chloroaniline is reacted with 2-methylbenzo[h]quinoline in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase, enzymes crucial for DNA replication . Additionally, it may interact with cellular signaling pathways, leading to its anticancer and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine is unique due to the presence of both the 4-chlorophenyl and 2-methyl groups, which confer specific chemical and biological properties. These substitutions enhance its reactivity and biological activity compared to its parent compounds .

Eigenschaften

Molekularformel

C20H15ClN2

Molekulargewicht

318.8 g/mol

IUPAC-Name

N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine

InChI

InChI=1S/C20H15ClN2/c1-13-12-19(23-16-9-7-15(21)8-10-16)18-11-6-14-4-2-3-5-17(14)20(18)22-13/h2-12H,1H3,(H,22,23)

InChI-Schlüssel

GYVADWYDAKHFPA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)NC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.